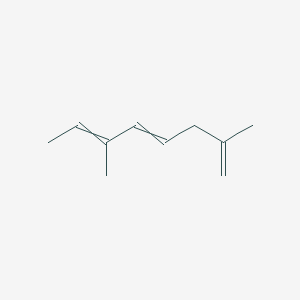

1,4,6-Octatriene, 2,6-dimethyl-

Description

The compound "1,4,6-Octatriene, 2,6-dimethyl-" is a hydrocarbon featuring three conjugated double bonds at positions 1, 4, and 6, with methyl groups at carbons 2 and 5. Notably, 2,4,6-Octatriene, 2,6-dimethyl- (commonly termed Allo-Ocimene) and 1,3,6-Octatriene, 3,7-dimethyl- are structurally related and frequently identified in natural products and metabolic studies .

Key properties inferred for 1,4,6-Octatriene, 2,6-dimethyl-:

- Molecular formula: Likely C₁₀H₁₆ (consistent with isomers).

- Molecular weight: ~136.23 g/mol.

- Isomerism: Positional isomerism distinguishes it from other octatrienes (e.g., double bond positions).

Properties

IUPAC Name |

2,6-dimethylocta-1,4,6-triene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-6,8H,2,7H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOFAEOPNMWUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=CCC(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275102 | |

| Record name | 1,4,6-Octatriene, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29949-56-2 | |

| Record name | 1,4,6-Octatriene, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Flash Pyrolysis of α-Pinene

Reaction Mechanism and Conditions

Flash pyrolysis of α-pinene (C₁₀H₁₆) at elevated temperatures (500–700°C) induces cleavage of the bicyclic structure, yielding allo-ocimene via a retro-ene mechanism. The process involves:

Photochemical Isomerization

Methodology

UV irradiation (250–350 nm) of α-pinene in photosensitizing solvents (e.g., benzene, acetone) generates allo-ocimene through singlet and triplet excited states. Key parameters include:

Catalytic Pyrolysis of Linalyl Acetate

Dehydration of 2-Methyl-3-Buten-2-ol

Redox Emulsion Polymerization

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Scalability | By-products |

|---|---|---|---|---|

| Flash Pyrolysis | 35–48 | 650 | High | Limonene, myrcene |

| Photochemical | 25–33 | 25–35 | Low | Dimers, oxides |

| Catalytic Pyrolysis | 20–35 | 350 | Moderate | Myrcene |

| Acid Dehydration | 40–50 | 150–200 | Moderate | Isobutylene |

Purification and Stabilization

Chemical Reactions Analysis

Types of Reactions: 1,4,6-Octatriene, 2,6-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products Formed:

Oxidation: Products can include aldehydes, ketones, or carboxylic acids.

Reduction: Products can include alkanes or other saturated hydrocarbons.

Substitution: Products can include halogenated derivatives of the original compound.

Scientific Research Applications

1,4,6-Octatriene, 2,6-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,6-Octatriene, 2,6-dimethyl- involves its ability to undergo electrocyclic reactions. These reactions are stereospecific and proceed through a concerted mechanism, where the compound’s conjugated pi system plays a crucial role . The compound can undergo conrotatory or disrotatory ring closure depending on the reaction conditions, such as thermal or photochemical activation .

Comparison with Similar Compounds

Key Differences and Implications

Double Bond Positioning :

- 1,4,6-Octatriene vs. 2,4,6-Octatriene isomers differ in conjugation patterns, affecting stability and reactivity.

Stereochemistry :

Biological Roles :

- 1,3,6-Octatriene derivatives are linked to enzymatic processes in fruit fermentation, whereas Allo-Ocimene is a marker of terpene glycoside hydrolysis .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1,4,6-octatriene, 2,6-dimethyl- with high purity?

- Methodological Answer : Use isomer-selective synthesis techniques, such as controlled Wittig or Horner-Wadsworth-Emmons reactions, to minimize byproducts. Purification via fractional distillation or preparative GC (gas chromatography) is critical due to structural isomerism (e.g., cis vs. trans configurations). Validate purity using GC-MS and NMR, comparing retention indices and spectral data against reference libraries .

Q. How should researchers design experiments to characterize the thermodynamic stability of this compound?

- Methodological Answer : Employ differential scanning calorimetry (DSC) to measure enthalpy changes during phase transitions. Pair this with computational methods (e.g., DFT calculations) to analyze bond dissociation energies and isomer stability. For kinetic stability, conduct thermal degradation studies under inert atmospheres, tracking decomposition products via FTIR or GC-MS .

Q. What precautions are necessary when handling 1,4,6-octatriene, 2,6-dimethyl- in laboratory settings?

- Methodological Answer : Store the compound under inert gas (e.g., argon) at low temperatures (-20°C) to prevent polymerization. Use explosion-proof refrigeration for bulk quantities. Conduct reactivity hazard assessments (e.g., DSC screening for exothermic decomposition) and adhere to OSHA guidelines for volatile organic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Cross-validate spectral assignments using 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguities in proton coupling patterns. Compare experimental data with simulated spectra from quantum mechanical software (e.g., Gaussian or ORCA). For unresolved discrepancies, collaborate with specialized databases like NIST Chemistry WebBook to verify peak assignments .

Q. What computational approaches are effective for modeling the reaction mechanisms involving 1,4,6-octatriene, 2,6-dimethyl-?

- Methodological Answer : Use ab initio or DFT methods (e.g., B3LYP/6-31G*) to map potential energy surfaces for cycloaddition or isomerization pathways. Validate transition states with intrinsic reaction coordinate (IRC) analysis. For large systems, apply QM/MM hybrid models to simulate solvent effects or catalytic environments. Tools like COMSOL Multiphysics can integrate AI-driven parameter optimization .

Q. How can orthogonal experimental design optimize reaction conditions for functionalizing this compound?

- Methodological Answer : Implement a Taguchi or Box-Behnken design to test variables (e.g., temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors affecting yield or selectivity. For multi-objective optimization (e.g., maximizing yield while minimizing cost), apply response surface methodology (RSM) with desirability functions .

Q. What advanced separation techniques address challenges in isolating isomers of 1,4,6-octatriene, 2,6-dimethyl-?

- Methodological Answer : Use chiral stationary phases in HPLC or SFC (supercritical fluid chromatography) for enantiomer separation. For diastereomers, leverage silver-ion chromatography (Ag+-HPLC) to exploit π-complexation differences. Confirm isomer identity via polarimetry or VCD (vibrational circular dichroism) spectroscopy .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting kinetic data from isomerization studies?

- Methodological Answer : Apply multivariate regression to decouple temperature and solvent effects. Use Bayesian statistics to quantify uncertainty in rate constants. For non-Arrhenius behavior, fit data to advanced models like Vogel-Fulcher-Tammann or Kramers’ theory, incorporating entropy-enthalpy compensation analysis .

Q. What statistical frameworks are suitable for correlating molecular descriptors with physicochemical properties of this compound?

- Methodological Answer : Develop QSPR (quantitative structure-property relationship) models using topological indices (e.g., Wiener, Randić) or quantum-chemical descriptors (e.g., HOMO-LUMO gaps). Validate models via leave-one-out cross-validation and external test sets. Address multicollinearity with PCA (principal component analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.